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molecular formula C15H28O4 B1365369 Diisobutylmalonic Acid Diethyl Ester CAS No. 81749-14-6

Diisobutylmalonic Acid Diethyl Ester

Cat. No. B1365369
M. Wt: 272.38 g/mol
InChI Key: NIXFNZVGGMZGPZ-UHFFFAOYSA-N
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Patent
US07388061B2

Procedure details

To 3 g (0.079 mol) LiAlH4 was added 100 ml ethyl ether, then added 15.5 g (0.057 mol) diethyl 2,2-diisobutylmalonate dropwise with intensely stirring. The reaction mixture was heated refluxing for 5 hours, then poured into 100 g ice that was acidified with dilute hydrochloric acid. The mixture was extracted with ethyl ether. After remove ethyl ether from the extract, 2,2-diisobutyl-1,3-propandiol as a white solid was recrystallized from hexane, and the yield was 78%. m.p. 75-77° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:11]([CH2:22][CH:23]([CH3:25])[CH3:24])([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH:8]([CH3:10])[CH3:9].Cl>C(OCC)C>[CH2:7]([C:11]([CH2:22][CH:23]([CH3:25])[CH3:24])([CH2:12][OH:13])[CH2:17][OH:18])[CH:8]([CH3:10])[CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C(C)C)C(C(=O)OCC)(C(=O)OCC)CC(C)C
Step Three
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with intensely stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
After remove ethyl ether from the extract, 2,2-diisobutyl-1,3-propandiol as a white solid
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
C(C(C)C)C(CO)(CO)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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